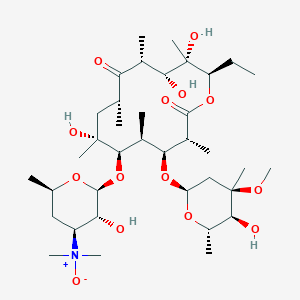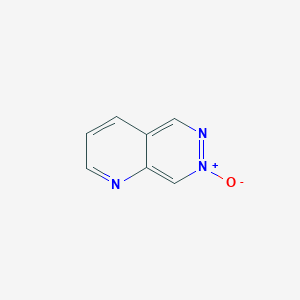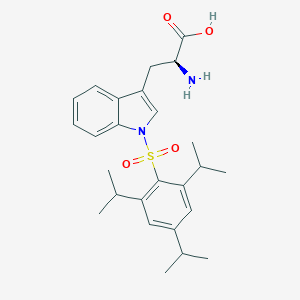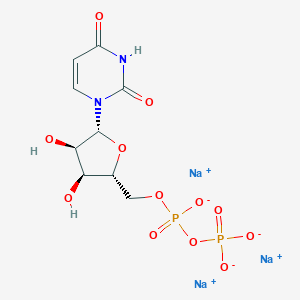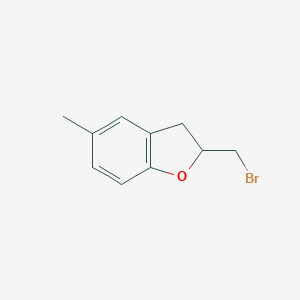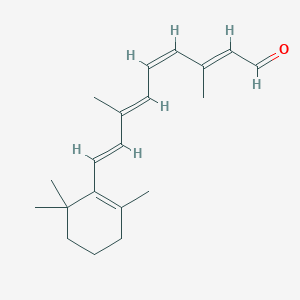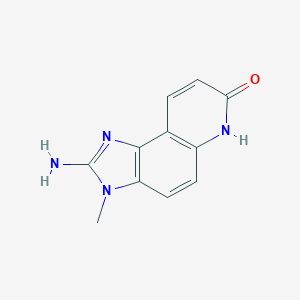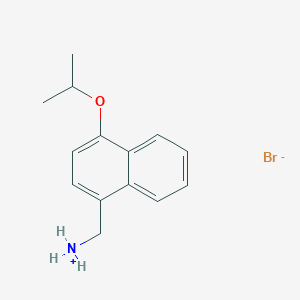
4-Isopropoxy-1-naphthalenemethylamine hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isopropoxy-1-naphthalenemethylamine hydrobromide is a chemical compound that is widely used in scientific research. It is a hydrobromide salt of 4-Isopropoxy-1-naphthalenemethylamine, which is a derivative of naphthalene. This compound is known for its ability to act as a selective agonist for the 5-HT2B receptor, which makes it useful in the study of various physiological and biochemical processes.
Wirkmechanismus
The mechanism of action of 4-Isopropoxy-1-naphthalenemethylamine hydrobromide involves its ability to selectively bind to and activate the 5-HT2B receptor. This receptor is a G protein-coupled receptor that is involved in the regulation of various cellular signaling pathways. By activating this receptor, 4-Isopropoxy-1-naphthalenemethylamine hydrobromide can modulate these pathways and affect various physiological and biochemical processes.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 4-Isopropoxy-1-naphthalenemethylamine hydrobromide are primarily related to its activity as a selective agonist for the 5-HT2B receptor. Some of the effects that have been observed include changes in heart rate, blood pressure, and metabolism. Additionally, this compound has been shown to modulate neurotransmitter release and affect the activity of various ion channels.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-Isopropoxy-1-naphthalenemethylamine hydrobromide in lab experiments is its selectivity for the 5-HT2B receptor. This allows researchers to specifically target this receptor and study its effects on various physiological and biochemical processes. However, one limitation of this compound is that it may not accurately represent the effects of endogenous ligands on the receptor, as it is a synthetic compound.
Zukünftige Richtungen
There are many potential future directions for research involving 4-Isopropoxy-1-naphthalenemethylamine hydrobromide. Some possible areas of study include its effects on cardiovascular function, metabolism, and neurotransmission. Additionally, researchers may be interested in exploring its potential as a therapeutic agent for various diseases and conditions. Overall, this compound has the potential to contribute significantly to our understanding of various physiological and biochemical processes.
Synthesemethoden
The synthesis of 4-Isopropoxy-1-naphthalenemethylamine hydrobromide involves the reaction of 4-isopropoxy-1-naphthaldehyde with methylamine in the presence of hydrobromic acid. The resulting product is then purified through recrystallization to obtain the final hydrobromide salt.
Wissenschaftliche Forschungsanwendungen
4-Isopropoxy-1-naphthalenemethylamine hydrobromide is primarily used in scientific research to study the 5-HT2B receptor. This receptor is known to play a role in various physiological and biochemical processes, including cardiovascular function, metabolism, and neurotransmission. By acting as a selective agonist for this receptor, 4-Isopropoxy-1-naphthalenemethylamine hydrobromide can help researchers better understand the mechanisms involved in these processes.
Eigenschaften
CAS-Nummer |
101931-30-0 |
|---|---|
Produktname |
4-Isopropoxy-1-naphthalenemethylamine hydrobromide |
Molekularformel |
C14H18BrNO |
Molekulargewicht |
296.2 g/mol |
IUPAC-Name |
(4-propan-2-yloxynaphthalen-1-yl)methylazanium;bromide |
InChI |
InChI=1S/C14H17NO.BrH/c1-10(2)16-14-8-7-11(9-15)12-5-3-4-6-13(12)14;/h3-8,10H,9,15H2,1-2H3;1H |
InChI-Schlüssel |
XBHFEZLJGBMCTR-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)C[NH3+].[Br-] |
Kanonische SMILES |
CC(C)OC1=CC=C(C2=CC=CC=C21)C[NH3+].[Br-] |
Synonyme |
(4-propan-2-yloxynaphthalen-1-yl)methylazanium bromide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



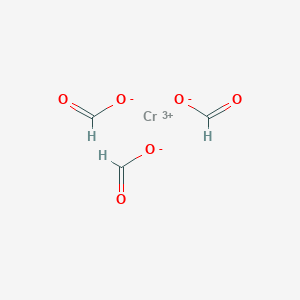
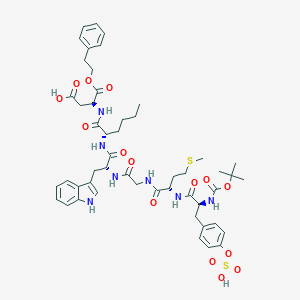
![(2'-Chloro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B22076.png)
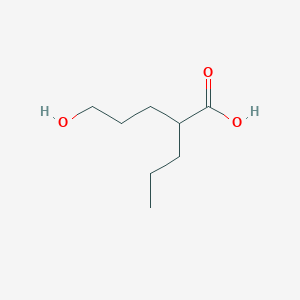
![Ethyl 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B22080.png)
![1-Chloro-2-[(4-chlorophenyl)difluoromethyl]-4-(trifluoromethyl)benzene](/img/structure/B22089.png)
